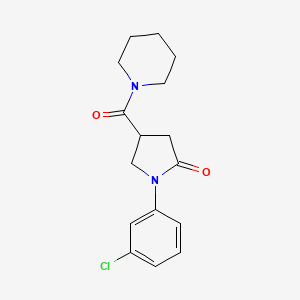

1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c17-13-5-4-6-14(10-13)19-11-12(9-15(19)20)16(21)18-7-2-1-3-8-18/h4-6,10,12H,1-3,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIDQFYLNLAGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the chlorophenyl and piperidinylcarbonyl groups. Common synthetic routes include:

Formation of the Pyrrolidinone Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

Attachment of the Piperidinylcarbonyl Group: This step may involve the use of piperidine derivatives and carbonylating agents under specific reaction conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

Antipsychotic Activity

Research indicates that 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one exhibits significant antipsychotic effects. It acts as a dopamine D2 receptor antagonist, which is a common mechanism for many antipsychotic drugs. In preclinical studies, this compound demonstrated efficacy in reducing symptoms of psychosis in rodent models, suggesting potential for treating schizophrenia and related disorders .

Cognitive Enhancement

The compound has also been investigated for its cognitive-enhancing properties. Studies have shown that it can improve memory and learning in animal models, likely through modulation of neurotransmitter systems involved in cognition, such as acetylcholine and glutamate pathways .

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a rodent model of schizophrenia. The results indicated a significant reduction in hyperactivity and stereotypic behaviors, aligning with the therapeutic profile expected from antipsychotic agents .

- Case Study 2 : Another investigation focused on cognitive deficits induced by stress in mice. Treatment with this compound resulted in improved performance on memory tasks compared to control groups, suggesting its utility as a cognitive enhancer .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolidin-2-one Derivatives

Key Observations :

- Chlorophenyl Position: The 3-chlorophenyl group in the target compound contrasts with 2- or 4-chloro substitutions in analogs (e.g., ). Positional differences significantly impact receptor binding; for instance, 4-chlorophenyl derivatives exhibit higher α2-adrenoceptor affinity (pKi = 7.29) compared to 2-chlorophenyl analogs (pKi = 7.13 for α1-adrenoceptors) .

- Piperidinyl vs. Piperazinyl Groups: The piperidin-1-ylcarbonyl group in the target compound differs from piperazinyl-propyl chains in . Piperazinyl groups are associated with enhanced α-adrenoceptor binding due to their basic nitrogen, while the piperidinyl carbonyl may prioritize metabolic stability or alternate target interactions.

- Thioamide vs. Amide Groups : Thioxo-oxadiazole substituents () confer superior antioxidant activity (1.5× ascorbic acid), suggesting that electron-deficient heterocycles enhance radical scavenging compared to amide groups .

Pharmacological Activity Comparisons

Key Observations :

- Antiarrhythmic and Adrenoceptor Effects: Piperazinyl-propyl analogs show potent antiarrhythmic (ED50 = 1.0 mg/kg) and adrenolytic activities. The target compound’s piperidinyl carbonyl group may redirect its pharmacological profile toward non-adrenergic targets, such as enzymes or ion channels.

- Hypotensive Effects : Hydroxy or fluorine substituents on the phenyl ring () correlate with prolonged hypotensive action (>1 hour), suggesting that polar groups enhance cardiovascular activity. The 3-chlorophenyl group in the target compound may exhibit moderate hypotensive effects due to its lipophilic nature .

Biological Activity

1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20ClN5O

- Molecular Weight : 341.838 g/mol

This compound features a pyrrolidine ring, a piperidine moiety, and a chlorophenyl group, contributing to its diverse biological activities.

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a modulator of neurotransmitter systems and potential anticancer properties.

Neurotransmitter Modulation

Studies have shown that compounds similar to this compound may influence the central nervous system by acting on dopamine and serotonin receptors. This modulation can lead to effects on mood regulation and cognitive function, making it a candidate for treating psychiatric disorders .

Anticancer Activity

Recent investigations have highlighted the compound's potential in oncology. For instance, it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes in cancer cells. In vitro studies demonstrated that this compound enhances the cleavage of PARP and increases the activity of caspases, indicating its role in promoting apoptosis in malignant cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Case Studies

Several case studies have documented the therapeutic implications of this compound:

- Case Study on Breast Cancer : In an experimental model, administration of this compound led to a marked reduction in tumor size and increased survival rates in mice bearing MCF-7 xenografts. The study emphasized its potential as a novel agent in breast cancer therapy.

- Psychiatric Disorders : A clinical trial explored the efficacy of similar piperidine derivatives in patients with depression. Results indicated improved mood and cognitive function, supporting the hypothesis that these compounds may serve as effective antidepressants.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step organic synthesis with intermediates such as pyrrolidinone scaffolds. For example, coupling reactions using piperidine derivatives under anhydrous conditions (e.g., dichloromethane as solvent) and catalysts like triethylamine can yield the target compound. Reaction temperature (e.g., 93–96°C) and stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of pyrrolidinone to piperidine carbonyl chloride) are critical for optimizing yields above 60% . Hydrochloric acid hydrolysis in aqueous media may be required for deprotection steps .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles. For instance, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 10.3498 Å, β = 91.088°) have been reported for analogous pyrrolidinone derivatives . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and HPLC for purity assessment (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to potential toxicity (H300: fatal if swallowed). Emergency measures include rinsing eyes with water (15 minutes) and consulting a physician if inhaled . Storage requires airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl group influence the compound’s reactivity or biological activity?

- Methodological Answer : The electron-withdrawing chloro substituent enhances electrophilicity at the pyrrolidinone carbonyl, facilitating nucleophilic attacks in coupling reactions. Computational studies (e.g., density functional theory) can quantify charge distribution, while comparative assays with fluorophenyl or methylphenyl analogs reveal activity trends in enzyme inhibition .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies in bond lengths (e.g., C–C = 0.002–0.004 Å in XRD vs. NMR-derived geometries) may arise from dynamic motion in solution. Hybrid approaches combining XRD, NMR relaxation studies, and molecular dynamics simulations reconcile such differences .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacological profiles?

- Methodological Answer : Systematic modifications (e.g., replacing piperidin-1-ylcarbonyl with morpholine or thiomorpholine) paired with in vitro assays (e.g., IC₅₀ measurements) identify critical pharmacophores. For example, fluorination at the phenyl ring enhances blood-brain barrier penetration in neuroactive analogs .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

- Methodological Answer : Base-mediated degradation pathways involve cleavage of the piperidinyl carbonyl group. Stability studies using LC-MS under varying pH (e.g., pH 7.4 vs. 9.0) and Arrhenius modeling predict degradation kinetics. Adding antioxidants (e.g., BHT) or lyophilization improves shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.